molecular formula C9H11N4O3Zn- B12449731 zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B12449731
M. Wt: 288.6 g/mol
InChI Key: IUWLTSZHVYHOHY-UHFFFAOYSA-L
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Description

3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl is a complex organic compound that features an imidazole ring, a zincacyclopentane structure, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with zinc-containing reagents under controlled conditions. The reaction often requires the use of catalysts such as ZnCl2 and solvents like methanol or ethanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions .

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its imidazole ring is a common pharmacophore in many therapeutic agents, including antifungal and anticancer drugs .

Industry

In the industrial sector, the compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in electronics, coatings, and polymer science .

Mechanism of Action

The mechanism of action of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl apart is its complex structure, which combines multiple functional groups and a zincacyclopentane core. This unique combination enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H11N4O3Zn-

Molecular Weight

288.6 g/mol

IUPAC Name

zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H3,11,12,13,14,15,16);/q-1;+2/p-2

InChI Key

IUWLTSZHVYHOHY-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])[N-]C(=O)CC[NH-].[Zn+2]

Origin of Product

United States

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